7-chloro-5-methylfuro[2,3-c]pyridine
Description
7-Chloro-5-methylfuro[2,3-c]pyridine is a fused heterocyclic compound consisting of a pyridine ring fused with a furan moiety at the [2,3-c] junction. The numbering of the fused system positions the chlorine substituent at the 7-position and the methyl group at the 5-position (Figure 1). This scaffold is synthetically accessible via methods such as cyclization of halogenated pyridine precursors or functionalization of preformed furopyridine frameworks . Its structural features, including electron-withdrawing (Cl) and electron-donating (CH₃) substituents, make it a versatile intermediate in medicinal chemistry, particularly for designing kinase inhibitors or cytotoxic agents .
Properties
CAS No. |
1159828-30-4 |
|---|---|
Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methylfuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired furo[2,3-c]pyridine structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methylfuro[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
7-chloro-5-methylfuro[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-chloro-5-methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. For example, its derivatives have been shown to exhibit antimicrobial activity by inhibiting key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Reactivity Differences Among Furopyridine Isomers
| Isomer | Fusion Points | Preferred Reaction Sites | Key Substituent Compatibility |
|---|---|---|---|
| Furo[2,3-c]pyridine | 2,3-c | Furan C-2, Pyridine C-6/C-7 | 5-CH₃, 7-Cl (this compound) |
| Furo[2,3-b]pyridine | 2,3-b | Pyridine C-5, Furan C-4 | Limited due to steric hindrance |
| Furo[3,2-c]pyridine | 3,2-c | Pyridine C-5/C-6 | Compatible with bulkier groups |
Comparison with Thienopyridine Analogues
Replacing the furan oxygen with sulfur yields thieno[2,3-c]pyridine derivatives. Key differences include:
- Electronic Effects: The sulfur atom in thienopyridines increases electron delocalization, enhancing stability under acidic conditions compared to furan’s oxygen .
- Biological Activity: Thienopyridines with trifluoromethyl groups (e.g., compound 5m in ) exhibit potent inhibitory activity (IC₅₀ = 2.02 μM) against kinases, attributed to sulfur’s polarizability and stronger hydrophobic interactions . In contrast, furan-based derivatives may prioritize hydrogen bonding via oxygen.
Table 2: Furopyridine vs. Thienopyridine Pharmacological Profiles
| Compound Class | Heteroatom | Key Substituents | IC₅₀ (Kinase Inhibition) | Stability (pH 7.4) |
|---|---|---|---|---|
| Furo[2,3-c]pyridine | O | 7-Cl, 5-CH₃ | Not reported | Moderate |
| Thieno[2,3-c]pyridine | S | 3-CF₃, 4-CF₃ (e.g., 5m) | 2.02 μM | High |
Comparison with Pyrrolopyridine Derivatives
Pyrrolo[2,3-c]pyridines, which replace the furan oxygen with a pyrrole nitrogen, demonstrate distinct pharmacological profiles:
- Cytotoxicity : Pyrrolopyridines synthesized from 7-chloropyrrolo[2,3-c]pyridine () show potent antiproliferative activity against EGFR-overexpressing A431 cells. The nitrogen atom facilitates hydrogen bonding with biological targets, enhancing potency compared to furan’s oxygen .
- Synthetic Flexibility : Pyrrolopyridines allow easier introduction of substituents at the 6-position, as demonstrated in SAR studies (), whereas furan’s oxygen may limit certain functionalizations .
Substituent Effects in Furopyridine Analogues
The position and nature of substituents critically influence activity:
Table 3: Substituent Impact on Furopyridine Derivatives
Pharmacological and Industrial Relevance
- Patent Landscape : Janssen’s substituted phenyl-pyrrolo[2,3-c]pyridines () and dimethylfuropyridine-based compounds () underscore industrial interest in this scaffold for oncology and CNS diseases .
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